molecular formula C17H20N8O2S B2956966 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034408-76-7

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2956966
CAS No.: 2034408-76-7
M. Wt: 400.46
InChI Key: PPLCWIJTJCVOSZ-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is an organic compound with applications in various scientific fields due to its unique structural characteristics and reactivity. The compound features a complex framework consisting of a 1,3,5-triazine ring, a benzo[c][1,2,5]thiadiazole moiety, and morpholino and dimethylamino substituents. This structure grants it interesting chemical and biological properties, making it an area of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps:

  • Formation of the 1,3,5-triazine core: : This can be achieved through the cyclocondensation of suitable amidine derivatives with cyanuric chloride under controlled conditions.

  • Attachment of substituents: : Dimethylamino and morpholino groups are introduced through nucleophilic substitution reactions.

  • Synthesis of the benzo[c][1,2,5]thiadiazole-5-carboxamide: : This part of the molecule is synthesized separately via methods such as the reaction of o-phenylenediamine with thionyl chloride followed by amide formation.

Industrial Production Methods

In industrial settings, the synthesis process is optimized for scale, often involving:

  • Efficient catalysis: : Using catalysts to speed up reactions.

  • Controlled reaction environments: : Employing reactors with precise temperature, pressure, and mixing controls.

  • Purification steps: : Using techniques like crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to introduce more functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be used to alter the electronic properties of the molecule.

  • Substitution: : Various substitution reactions can modify the morpholino and dimethylamino groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Reduction: : Reagents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).

  • Substitution: : Conditions typically involve nucleophiles or electrophiles, depending on the desired modification.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of complex molecules and as a reactant in studying reaction mechanisms.

Biology

Biologically, it's investigated for its potential as a pharmacophore in drug design due to its ability to interact with various biological targets.

Medicine

In medicine, research focuses on its potential therapeutic effects, such as anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

Industrially, the compound finds applications in the development of advanced materials, including dyes, pigments, and electronic components.

Mechanism of Action

The mechanism of action for N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves:

  • Molecular Targets: : Interaction with specific proteins, enzymes, or receptors in biological systems.

  • Pathways: : Modulation of signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

When comparing this compound to others with similar structures, such as those containing the triazine or benzo[c][1,2,5]thiadiazole motifs, it stands out due to its specific substituents that impart unique reactivity and biological activities.

Similar Compounds

  • 4,6-Dimorpholino-1,3,5-triazine: : Shares the triazine core but lacks the benzo[c][1,2,5]thiadiazole moiety.

  • Benzo[c][1,2,5]thiadiazole-5-carboxamide: : Contains the thiadiazole moiety but lacks the triazine core.

  • N-(4-(dimethylamino)phenyl)-benzo[c][1,2,5]thiadiazole-5-carboxamide: : Similar but differs in the triazine substituent.

Each of these compounds has unique properties, but N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is distinguished by its combined structural features, offering a unique blend of chemical reactivity and biological activity.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O2S/c1-24(2)16-19-14(20-17(21-16)25-5-7-27-8-6-25)10-18-15(26)11-3-4-12-13(9-11)23-28-22-12/h3-4,9H,5-8,10H2,1-2H3,(H,18,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLCWIJTJCVOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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